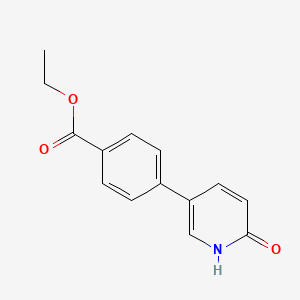
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a fluoro-phenyl group at the 4-position and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-phenyl with a halogenated pyridine-2-carbonitrile under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro-phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide, which facilitate the substitution reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to promote nucleophilic substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted derivatives of the original compound, depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the cyano group has been replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The fluoro-phenyl and cyano groups can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
2-(4-Fluoro-phenyl)-ethylamine: This compound features a similar fluoro-phenyl group but differs in the presence of an ethylamine side chain instead of a pyridine ring.
4-Fluorophenylacetylene: This compound contains a fluoro-phenyl group attached to an acetylene moiety, differing in its alkyne functionality.
Uniqueness: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is unique due to its combination of a fluoro-phenyl group and a pyridine-2-carbonitr
Propiedades
IUPAC Name |
4-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZSQPKKVQCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














